molecular formula C22H22N6O3 B12202491 {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine

{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine

Cat. No.: B12202491
M. Wt: 418.4 g/mol
InChI Key: BPHFUHVTKQHTAX-UHFFFAOYSA-N
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Description

{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine is a complex organic compound that features a pteridine core substituted with a benzylamino group and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as continuous flow chemistry may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), thereby disrupting cellular processes essential for cancer cell survival . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(3,4,5-trimethoxyphenyl)pteridine-2,4-diamine

InChI

InChI=1S/C22H22N6O3/c1-29-16-11-15(12-17(30-2)19(16)31-3)26-22-27-20-18(23-9-10-24-20)21(28-22)25-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H2,24,25,26,27,28)

InChI Key

BPHFUHVTKQHTAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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